Diethyl Chloromaleate
Overview
Description
Diethyl chloromaleate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and derivatives are discussed, which can provide insights into the synthesis, molecular structure, and chemical reactions of similar esters and phosphonates. For instance, diethyl lithiomaleate is described as a useful four-carbon synthon that can be generated and alkylated with complete retention of alkene geometry, suggesting potential reactivity for diethyl chloromaleate in synthesis applications .
Synthesis Analysis
The synthesis of related compounds involves various methods, such as the preparation of diethyl (dichloromethyl)phosphonate, which is used in the synthesis of alkynes . Another study describes a method for synthesizing diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing carboxylic acid, which is an important intermediate in small molecule anticancer drugs . These methods could potentially be adapted for the synthesis of diethyl chloromaleate.
Molecular Structure Analysis
The molecular structure of compounds similar to diethyl chloromaleate has been determined using X-ray diffraction. For example, the crystal structure of diethyl-[bis-(p-chlorophenoxy)-methan]-phosphonate was solved and refined, providing detailed geometric parameters . Similarly, the crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate was determined, revealing the dihedral angle between the phenyl group and the isoxazoline ring . These studies indicate the importance of structural analysis in understanding the properties of such compounds.
Chemical Reactions Analysis
Chemical reactions involving diethyl phosphonates and related compounds are diverse. Diethyl chlorophosphite, for example, has been used as a versatile reagent for the reduction of nitro compounds to amines and for the conversion of various oxygenated functional groups . This suggests that diethyl chloromaleate could also participate in a range of chemical reactions, potentially serving as an intermediate or reagent in organic synthesis.
Physical and Chemical Properties Analysis
While the physical and chemical properties of diethyl chloromaleate are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For instance, the solubility, crystallinity, and molecular conformation of diethyl telluride and diethyl o-phthalate derivatives have been characterized [7, 8]. These properties are crucial for understanding the reactivity and applications of diethyl chloromaleate in various chemical contexts.
Scientific Research Applications
Chlorophyll and Aflatoxin Research
Diethyl Chloromaleate plays a role in studies involving chlorophyll and its derivatives. For example, chlorophyllin, a derivative of chlorophyll, was examined for its ability to inhibit carcinogenesis. A study found chlorophyllin to be a potent inhibitor of aflatoxin B1 DNA adduction and hepatocarcinogenesis in the rainbow trout model, offering insights into its potential for managing human cancer risks (Breinholt et al., 1995).
Corrosion Inhibition
Research into corrosion inhibitors, crucial for industrial applications, has included derivatives of Diethyl Chloromaleate. A study investigated α-aminophosphonates derived from diethyl chloromaleate for their effectiveness in preventing corrosion of mild steel in hydrochloric acid, a common scenario in industrial pickling processes. This study highlighted both experimental and theoretical approaches, showing significant potential for these compounds as effective corrosion inhibitors (Gupta et al., 2017).
Photometric Chlorine Determination
In another application, Diethyl Chloromaleate is relevant in methodologies for determining chlorine in various compounds. A study described an automatic photometric procedure using N,N'-diethyl-p-phenylenediamine (DPD) for determining chlorine in bleach samples. The procedure employed a falling drop system with multicommutation to improve analytical performance (Borges & Reis, 2007).
Photosynthesis Research
Diethyl Chloromaleate's derivatives also find usage in photosynthesis research. For instance, a study focused on determining total carotenoids and chlorophylls a and b in leaf extracts using various solvents, including diethyl ether. This research provides vital data for understanding plant photosynthesis and related physiological processes (Lichtenthaler & Wellburn, 1983).
Chemical Synthesis
Furthermore, Diethyl Chloromaleate is instrumental in chemical synthesis. A paper detailed the generation and alkylation of diethyl lithiomaleate, a reaction proceeding with complete retention of alkene geometry. This method is notable for its efficiency in synthesizing four-carbon synthons, important in various chemical processes (Harrowven & Poon, 1994).
properties
IUPAC Name |
diethyl (E)-2-chlorobut-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEQTGMCAHZUNJ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl Chloromaleate | |
CAS RN |
626-10-8 | |
Record name | NSC15759 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.